molecular formula C10H7ClIN3O B213539 4-chloro-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide

4-chloro-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide

Cat. No. B213539
M. Wt: 347.54 g/mol
InChI Key: AIFANFXKMPETEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide, also known as CPI-613, is a novel anticancer drug that has gained significant attention in recent years. It is a small molecule that targets the mitochondrial tricarboxylic acid cycle and disrupts the energy production process of cancer cells. CPI-613 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Mechanism of Action

4-chloro-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide targets the mitochondrial tricarboxylic acid cycle, also known as the Krebs cycle, which is responsible for generating energy in cells. Cancer cells have a high demand for energy due to their rapid growth and proliferation, and they rely heavily on the Krebs cycle for energy production. This compound disrupts the Krebs cycle by inhibiting two enzymes, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, which are essential for the energy production process. This leads to a decrease in ATP production and an increase in oxidative stress, ultimately resulting in apoptosis of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on cancer cells. It induces a metabolic shift from aerobic glycolysis to oxidative phosphorylation, which leads to a decrease in lactate production and an increase in oxygen consumption. This compound also increases reactive oxygen species (ROS) production, which can lead to DNA damage and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the expression of several oncogenes and activate tumor suppressor genes, leading to a decrease in tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-chloro-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide is its specificity for cancer cells, which minimizes toxicity in normal cells. This makes it a promising candidate for cancer treatment, as it has the potential to be less toxic than traditional chemotherapy agents. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has a short half-life in the body, which may limit its effectiveness in some cases.

Future Directions

There are several future directions for research on 4-chloro-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another area of focus is the evaluation of this compound in combination with other anticancer agents, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the optimal dosing and administration schedule for this compound in clinical settings. Finally, more research is needed to understand the mechanisms of resistance to this compound and to develop strategies to overcome resistance.

Synthesis Methods

The synthesis of 4-chloro-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide involves several steps, including the reaction of 4-iodoaniline with ethyl acetoacetate to form 4-iodo-N-ethyl-2-oxobutanamide, which is then reacted with hydrazine hydrate to form 4-iodo-N-ethylpyrazole-3-carboxamide. The final step involves the chlorination of 4-iodo-N-ethylpyrazole-3-carboxamide with thionyl chloride to form this compound.

Scientific Research Applications

4-chloro-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, pancreatic cancer, and solid tumors. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.

properties

Molecular Formula

C10H7ClIN3O

Molecular Weight

347.54 g/mol

IUPAC Name

4-chloro-N-(4-iodophenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C10H7ClIN3O/c11-8-5-13-15-9(8)10(16)14-7-3-1-6(12)2-4-7/h1-5H,(H,13,15)(H,14,16)

InChI Key

AIFANFXKMPETEE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=NN2)Cl)I

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=NN2)Cl)I

Origin of Product

United States

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